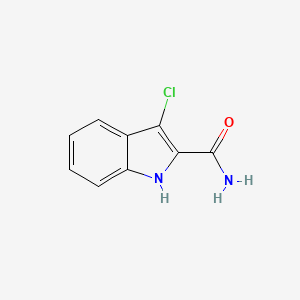
3-Chloro-1H-indole-2-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1H-indole-2-carboxylic acid amide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is synthesized through different methods and has been widely used in scientific research to understand its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3-Chloro-1H-indole-2-carboxylic acid amide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
3-Chloro-1H-indole-2-carboxylic acid amide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases and the proteasome. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, it has been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-1H-indole-2-carboxylic acid amide in lab experiments is its diverse applications. It can be used as a building block in the synthesis of various biologically active compounds and as a fluorescent probe to study the binding of small molecules to DNA. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 3-Chloro-1H-indole-2-carboxylic acid amide in scientific research. One potential direction is the development of new inhibitors of protein kinases and the proteasome using this compound as a building block. Another potential direction is the use of this compound as a fluorescent probe to study the binding of small molecules to other biomolecules, such as RNA and proteins. Additionally, the use of this compound in drug delivery systems and as a therapeutic agent for various diseases, including cancer, is also an area of future research.
Synthesemethoden
The synthesis of 3-Chloro-1H-indole-2-carboxylic acid amide can be achieved through various methods, including the reaction of 3-chloroindole-2-carboxylic acid with thionyl chloride and subsequent reaction with ammonia. Another method involves the reaction of 3-chloroindole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and ammonia. The yield of this compound varies depending on the method used, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-indole-2-carboxylic acid amide has been widely used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases, proteasome inhibitors, and anticancer agents. It has also been used as a fluorescent probe to study the binding of small molecules to DNA.
Eigenschaften
IUPAC Name |
3-chloro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-5-3-1-2-4-6(5)12-8(7)9(11)13/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSGADNSKBSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indole-2-carboxylic acid amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)


![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)

![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)